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-Ethylisonicotinic acid (2-EINA) serves as a valuable precursor in organic synthesis for the preparation of various important molecules. Its pyridine ring structure and functional groups allow for diverse chemical transformations. Studies have demonstrated its utility in the synthesis of:
The Lewis basic pyridine nitrogen and carboxylic acid functionalities of 2-EINA make it a suitable candidate for ligand design. By coordinating with various metal ions, it forms metal complexes with potential applications in:
While the specific mechanisms of action are still under investigation, 2-EINA has exhibited potential biological activities in various studies, including:
2-Ethylisonicotinic acid is an organic compound with the chemical formula C₈H₉NO₂. It belongs to the class of pyridine derivatives and is characterized by the presence of a carboxylic acid group attached to an isonicotinic acid structure. The compound features an ethyl group at the second position of the pyridine ring, which distinguishes it from other isonicotinic acids. Its molecular structure contributes to its unique chemical properties and potential applications in various fields.
Research indicates that 2-Ethylisonicotinic acid exhibits various biological activities. It has been studied for its potential:
Several methods are available for synthesizing 2-Ethylisonicotinic acid:
2-Ethylisonicotinic acid has various applications across different fields:
Studies on the interactions of 2-Ethylisonicotinic acid with other compounds reveal its potential synergistic effects. For example:
Several compounds share structural similarities with 2-Ethylisonicotinic acid. Here are a few notable ones:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Isonicotinic Acid | Pyridine derivative | Lacks ethyl substitution; used in various pharmaceuticals. |
| Nicotinic Acid | Pyridine derivative | Contains a pyridine ring; known for its role in nicotine metabolism. |
| 3-Ethylisonicotinic Acid | Pyridine derivative | Ethyl substitution at the third position; different biological activity profile. |
| 4-Ethylisonicotinic Acid | Pyridine derivative | Ethyl substitution at the fourth position; potential differences in reactivity. |
The unique ethyl substitution at the second position of the pyridine ring sets 2-Ethylisonicotinic acid apart from its analogs, influencing its reactivity and biological activity. This structural feature may contribute to its distinct pharmacological properties, making it a subject of interest in medicinal chemistry and organic synthesis .
The direct ethylation of isonicotinic acid (pyridine-4-carboxylic acid) or its esters represents one of the most straightforward approaches to synthesizing 2-ethylisonicotinic acid. Dipropionyl peroxide serves as an effective reagent for introducing the ethyl group at the 2-position through a radical mechanism.
Recent developments in radical alkylation methodologies have established practical methods for the regioselective functionalization of pyridines. According to recent literature, radical alkylation of pyridines can be achieved using diacyl peroxides as alkyl radical precursors and internal oxidants. This approach is particularly valuable as it proceeds without requiring transition metal catalysts, making it environmentally friendly and cost-effective.
The reaction mechanism involves the thermal decomposition of dipropionyl peroxide to generate ethyl radicals, which subsequently add to the pyridine ring with remarkable regioselectivity for the 2-position:
$$ \text{(CH}3\text{CH}2\text{CO)}2\text{O}2 \rightarrow 2 \text{CH}3\text{CH}2\text{CO}2^{\bullet} \rightarrow 2 \text{CH}3\text{CH}2^{\bullet} + 2 \text{CO}2 $$
The ethyl radical then adds to the pyridine ring, followed by oxidation to restore aromaticity, resulting in the 2-ethyl derivative.
A notable method involves using dipropionyl peroxide in propionic acid solution. The reaction conditions must be carefully controlled to achieve optimal yields and selectivity. A typical procedure involves treating the isonicotinic acid ester with dipropionyl peroxide at moderate temperatures (80-90°C) for several hours.
The regioselectivity of the radical ethylation reaction represents a critical aspect of the synthesis of 2-ethylisonicotinic acid. The formation of 2-ethyl vs. 3-ethyl isomers depends significantly on reaction conditions and reagent selection.
According to patent literature, a process for preparing 2-alkylisonicotinic acid esters with high selectivity has been developed. This method employs a mixture of dialkyl ketone (with 3-6 carbon atoms) and hydrogen peroxide in a specific molar ratio, combined with the isonicotinic acid ester in an aqueous solution containing sulfuric acid.
The ratio between the peroxide product and the isonicotinic acid ester significantly influences the degree of conversion and product composition, as shown in Table 1:
Table 1: Effect of Molar Ratio of Peroxide to Isonicotinic Acid Ester on Product Distribution
| Molar Ratio (Peroxide:Ester) | Conversion (%) | Product Distribution (%) |
|---|---|---|
| 1:1 | 20-50 | >80% 2-Ethyl, <20% 2,6-Diethyl |
| 2:1 | 45-60 | 70-75% 2-Ethyl, 25-30% 2,6-Diethyl |
| >2:1 | >60 | <70% 2-Ethyl, >30% 2,6-Diethyl |
The optimal conditions involve using a peroxide:ester ratio between 1:1 and 2:1, maintaining conversions between 20-50% to minimize the formation of the 2,6-diethyl derivative (kept below 20%).
In an alternative approach, using FeSO₄·7H₂O as a catalyst with hydrogen peroxide and methyl ethyl ketone achieved 45% conversion with 90% selectivity for the 2-ethyl derivative and only 10% of the 2,6-diethyl derivative.
An alternative synthetic route to 2-ethylisonicotinic acid involves condensation reactions starting from propionyl-pyruvic acid derivatives. This multi-step approach begins with ethyl propionyl-pyruvate as the key starting material.
As described in patent literature, the traditional method for synthesizing 2-ethylisonicotinic acid esters involves the following sequence:
While this method produces 2-ethylisonicotinic acid with high regioselectivity, it requires multiple reaction steps, making it less efficient than direct radical ethylation approaches.
Cyanopyridine intermediates represent valuable precursors for the synthesis of pyridinecarboxylic acids, including 2-ethylisonicotinic acid. The hydrolysis of 3-cyanopyridines or 4-cyanopyridines provides a versatile route to the corresponding carboxylic acids.
The synthesis of cyanopyridines typically involves the reaction of pyridine derivatives with cyanide sources. For instance, the reaction of 1-pyridinio-4-pyridone cations with cyanide ions produces mixtures of 2- and 4-cyanopyridines. The regioselectivity of this reaction depends on the cyanide ion concentration: high concentrations favor 2-cyanopyridine formation, while low concentrations favor 4-cyanopyridine formation.
The hydrolysis of cyanopyridines to the corresponding carboxylic acids proceeds efficiently under acidic conditions. An example protocol involves refluxing the cyanopyridine with concentrated hydrochloric acid for 12 hours, resulting in nearly quantitative conversion to the acid hydrochloride. The purification typically involves:
An improved process for preparing 2-cyanopyridines avoids using heavy metal cyanides like copper or nickel cyanide, which produce toxic effluent streams. Instead, simpler cyanide sources like sodium or potassium cyanide are employed, generating waste streams that are more readily treatable.
The selective hydrogenation of nitrile compounds represents a critical transformation in organic synthesis, particularly in the conversion of cyanopyridine intermediates to the corresponding amines or amides. These intermediates can subsequently be manipulated to produce 2-ethylisonicotinic acid and its derivatives.
Recent research has explored Ni-Cu nanoparticle catalysts for the selective hydrogenation of nitrile compounds. These bimetallic catalysts offer improved selectivity and efficiency compared to traditional hydrogenation catalysts.
The hydrogenation of 2-ethylisonicotinonitrile (the nitrile derivative of 2-ethylisonicotinic acid) can follow different pathways depending on the reaction conditions and catalysts employed:
The selective formation of 2-ethylisonicotinamide from 2-ethylisonicotinonitrile represents a valuable transformation, as the amide can be hydrolyzed to 2-ethylisonicotinic acid under controlled conditions.
According to patent literature, one method for converting 3-cyanopyridine to nicotinamide involves dissolving the nitrile in concentrated sulfuric acid and allowing it to stand for 12-15 hours. The reaction mixture is then poured into water, neutralized with excess ammonium hydroxide, and extracted with ether to isolate the amide product.
Thioamide derivatives of 2-ethylisonicotinic acid, particularly 2-ethylthioisonicotinamide, have garnered interest due to their potential biological activities. The conversion of 2-ethylisonicotinamide to the corresponding thioamide typically involves thionation reagents.
Recent advances in thionation chemistry have introduced improved reagents and methodologies. One notable development is the use of crystalline P₂S₅·2C₅H₅N as a thionating agent for transforming C=O groups to C=S groups. This reagent offers several advantages over traditional thionating agents:
The thionation reaction with P₂S₅·2C₅H₅N typically proceeds rapidly, with some substrates like ε-caprolactam being converted to the corresponding thioamide within 5 minutes.
For the specific synthesis of 2-ethylthioisonicotinamide, a procedure developed by Libermann in 1956 involves the substitution of an ethyl group at the α-position of thioisonicotinamide. This compound has been studied for its metabolic properties in organisms, indicating potential biological applications for thioamide derivatives of 2-ethylisonicotinic acid.
2-Ethylisonicotinic acid, commonly known as ethionamide, demonstrates significant antimicrobial activity against Mycobacterium tuberculosis through its selective targeting of mycolic acid biosynthesis pathways [1] [2]. The compound exhibits a maximal kill rate of 1.94 ± 0.12 log10 colony-forming units per milliliter against extracellular mycobacteria, with enhanced efficacy against intracellular organisms reaching 2.88 ± 0.26 log10 colony-forming units per milliliter [3]. This enhanced intracellular activity is attributed to the compound's ability to penetrate cellular membranes and maintain antimicrobial potency within the phagosomal environment [3].
The minimum inhibitory concentration values for ethionamide demonstrate considerable variation depending on the testing methodology employed [3] [4]. When assessed using the Mycobacteria Growth Indicator Tube assay, minimum inhibitory concentration values range from 0.3 to 40 milligrams per liter, while the Sensititre assay yields values between 0.6 and 40 milligrams per liter [3] [4]. The concentration mediating fifty percent of maximal effect is 2.64 ± 0.36 times the minimum inhibitory concentration for extracellular bacteria and 1.01 ± 0.15 times the minimum inhibitory concentration for intracellular organisms [3].
Ethionamide specifically disrupts mycolic acid synthesis, which constitutes the primary structural component of the mycobacterial cell wall [1] [5]. The compound targets the fatty acid synthase type II system, which is responsible for the elongation of fatty acid chains that ultimately form mycolic acids [2] [5]. This disruption leads to cell wall instability and subsequent mycobacterial death [1] [6].
| Parameter | Value | Reference |
|---|---|---|
| Minimum Inhibitory Concentration Range (Mycobacteria Growth Indicator Tube assay) | 0.3-40 mg/L | [3] [4] |
| Minimum Inhibitory Concentration Range (Sensititre assay) | 0.6-40 mg/L | [3] [4] |
| Maximal Kill Rate (extracellular) | 1.94 ± 0.12 log10 CFU/mL | [3] |
| Maximal Kill Rate (intracellular) | 2.88 ± 0.26 log10 CFU/mL | [3] |
| Concentration mediating fifty percent of maximal effect (extracellular) | 2.64 ± 0.36 × minimum inhibitory concentration | [3] |
| Concentration mediating fifty percent of maximal effect (intracellular) | 1.01 ± 0.15 × minimum inhibitory concentration | [3] |
| Target area under the curve to minimum inhibitory concentration ratio | >56.2 | [3] |
Cross-resistance between ethionamide and isoniazid occurs in approximately thirteen to forty-five percent of resistant mycobacterial isolates, primarily due to their shared molecular target [1] [7]. This cross-resistance pattern is significantly lower than initially anticipated, with studies demonstrating that only thirteen percent of isoniazid-resistant strains exhibit simultaneous ethionamide resistance [1]. The incomplete cross-resistance is attributed to the distinct activation pathways employed by these structurally related compounds [1] [8].
Among multidrug-resistant tuberculosis isolates, the prevalence of inhA mutations without concurrent katG mutations is 14.8 percent, while extensively drug-resistant tuberculosis isolates demonstrate a 10.3 percent prevalence [9]. The presence of inhA promoter mutations, particularly the c-15t substitution, strongly correlates with ethionamide resistance, occurring in 73.4 percent of ethionamide-resistant isolates [7]. This mutation results in inhA overexpression, leading to titration of the active drug-nicotinamide adenine dinucleotide adduct [5] [7].
The molecular basis for cross-resistance involves mutations in the inhA gene and its promoter region [2] [5]. Mutations in the inhA structural gene are associated with high-level resistance to both compounds, with seven out of eight isolates demonstrating minimum inhibitory concentrations exceeding 100 micrograms per milliliter for ethionamide [2]. In contrast, mutations affecting only the ethA gene, which encodes the ethionamide-activating enzyme, confer specific ethionamide resistance without affecting isoniazid susceptibility [8] [2].
The primary molecular target of activated ethionamide is InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis [1] [2] [5]. This enzyme catalyzes the reduction of enoyl-acyl carrier protein substrates using nicotinamide adenine dinucleotide plus hydrogen as a cofactor [6] [10]. The ethionamide-nicotinamide adenine dinucleotide adduct functions as a slow, tight-binding competitive inhibitor of InhA, with inhibition constants in the nanomolar range [6] [10].
Crystal structure analysis reveals that the ethionamide-nicotinamide adenine dinucleotide adduct occupies the nicotinamide adenine dinucleotide plus hydrogen binding site of InhA, forming specific hydrogen bonds with key amino acid residues [6]. A conserved water molecule forms hydrogen bond interactions with the nitrogen atom of the 2-ethyl-isonicotinic acyl moiety at a distance of 2.9 angstroms [6]. The binding mechanism involves initial weak binding with a dissociation constant of approximately 16 nanomolar, followed by slow conversion to a final inhibited complex with an overall inhibition constant of 0.75 nanomolar [10].
The S94A mutation in InhA, commonly associated with resistance, results in a seventeen-fold increase in the fifty percent inhibitory concentration for the ethionamide-nicotinamide adenine dinucleotide adduct [5]. This mutation disrupts the hydrogen bonding network essential for adduct binding while maintaining normal substrate binding affinity [5]. The mutation causes a five-fold increase in the Michaelis constant for the InhA cofactor nicotinamide adenine dinucleotide plus hydrogen, further contributing to resistance [5].
Elevated nicotinamide adenine dinucleotide plus hydrogen concentrations can protect InhA from inhibition by the ethionamide-nicotinamide adenine dinucleotide adduct through competitive inhibition [11]. Complete protection is achieved at nicotinamide adenine dinucleotide plus hydrogen concentrations of 100 micromolar, suggesting that alterations in cellular nicotinamide adenine dinucleotide plus hydrogen to nicotinamide adenine dinucleotide ratios can modulate drug susceptibility [11].
| Enzyme/Interaction | Parameter | Notes | Reference |
|---|---|---|---|
| InhA inhibition by ethionamide-nicotinamide adenine dinucleotide | Nanomolar range | Mycobacterium tuberculosis and Mycobacterium leprae | [6] |
| InhA inhibition by prothionamide-nicotinamide adenine dinucleotide | 11 ± 6 nanomolar | Mycobacterium leprae InhA | [6] |
| InhA S94A mutation fifty percent inhibitory concentration increase | 17-fold increase | Reduced adduct binding | [5] |
| Nicotinamide adenine dinucleotide plus hydrogen protection effect | Complete protection at 100 micromolar | Competitive inhibition mechanism | [11] |
Ethionamide requires activation by EthA, a flavin adenine dinucleotide-dependent monooxygenase, to exert its antimicrobial activity [12] [13] [14]. EthA catalyzes the oxidation of the thioamide moiety of ethionamide, generating reactive intermediates that subsequently form the active ethionamide-nicotinamide adenine dinucleotide adduct [12] [13]. The enzyme demonstrates a turnover number of 2.9 ± 0.08 per minute and a Michaelis constant of 0.34 millimolar for ethionamide, indicating moderate substrate affinity [15].
The EthA enzyme is subject to transcriptional regulation by EthR, a transcriptional repressor that controls both ethA and ethR gene expression [16]. EthR dimers bind cooperatively as a homo-octamer to specific operator sequences in the ethA-ethR intergenic promoter region, repressing enzyme expression [16]. The mycobacterial serine/threonine protein kinase PknF negatively regulates EthR DNA-binding activity through phosphorylation, thereby promoting ethA expression and enhancing drug activation [16].
Mutations in the ethA gene represent a major mechanism of ethionamide resistance, occurring in 36.6 percent of resistant isolates [2]. These mutations are distributed throughout the gene and include missense mutations, frameshift mutations, and nonsense mutations [2] [4]. Isolates harboring ethA mutations typically exhibit minimum inhibitory concentrations exceeding 50 micrograms per milliliter [2]. Overexpression of wild-type ethA in resistant mutants can restore ethionamide susceptibility, confirming the critical role of this enzyme in drug activation [15].
The EthA enzyme also activates other thiocarbamide-containing drugs, including isoxyl and thiacetazone, demonstrating broad substrate specificity [14]. However, unlike ethionamide, these compounds do not target InhA but instead inhibit different enzymes in the mycolic acid biosynthesis pathway [14] [6].
The activation of ethionamide proceeds through a complex oxidative pathway initiated by EthA-mediated thioamide oxidation [13] [17] [18]. The initial step involves the formation of ethionamide sulfoxide through sulfur oxidation, which has been characterized as a relatively stable intermediate [17] [18]. This sulfoxide intermediate can be isolated and identified through mass spectrometry, showing a molecular ion peak consistent with the addition of a single oxygen atom [17].
The oxidation mechanism involves the formation of a sulfenic acid intermediate that stabilizes through tautomerization to the zwitterionic sulfoxide [17]. Kinetic analysis reveals that the initial oxidation to sulfoxide occurs rapidly with a bimolecular rate constant of 3.08 ± 0.72 × 10² per molar per second [17]. This rapid phase is followed by slower oxidation steps that lead to further metabolite formation [17].
The sulfoxide intermediate undergoes additional oxidation to form a variety of metabolites, including 2-ethylisonicotinamide through cleavage of the sulfur-carbon bond [17] [18]. This cleavage occurs at the sulfenic acid stage, resulting in the release of an unstable sulfur monoxide species that dimerizes in solution to form dithionite [17]. The mechanism does not involve the formation of sulfinic or sulfonic acids as previously proposed [17].
An alternative mechanism suggests that the sulfoxide behaves as a ketene-like compound through a formal cycloaddition reaction with peroxide to generate a dioxetane intermediate [13]. This unstable four-membered ring intermediate exists in equilibrium with its open tautomeric form and decomposes through multiple pathways, explaining the formation of various metabolites observed during ethionamide oxidation [13].
The formation of the ethionamide-nicotinamide adenine dinucleotide adduct represents the critical step in the drug's mechanism of action [6] [18]. This process requires the presence of activated ethionamide intermediates, nicotinamide adenine dinucleotide plus, and cellular components that facilitate adduct formation [6]. The reaction likely involves an iminoyl radical intermediate generated from the ethionamide sulfoxide, which subsequently attacks nicotinamide adenine dinucleotide plus to form the covalent adduct [6] [18].
The ethionamide-nicotinamide adenine dinucleotide adduct is structurally similar to the isoniazid-nicotinamide adenine dinucleotide adduct, containing a 2-ethyl-isonicotinic acyl moiety covalently bound to the nicotinamide adenine dinucleotide cofactor [6]. This structural similarity explains the shared molecular target and partial cross-resistance between the two compounds [6]. The adduct formation process is believed to occur in solution rather than on the enzyme surface, as evidenced by the kinetic behavior of the inhibition reaction [10].
The binding of the ethionamide-nicotinamide adenine dinucleotide adduct to InhA follows a two-step mechanism involving initial weak binding followed by slow isomerization to a tight-binding complex [10]. The first-order rate constant for conversion of the initial enzyme-inhibitor complex to the final inhibited state is 0.13 ± 0.01 per minute, which is consistent with the maximum rate constant observed for InhA inhibition in reaction mixtures containing all necessary components [10].
The adduct demonstrates remarkable stability and potency, with dissociation constants in the subnanomolar range [6] [10]. This tight binding is essential for the compound's antimicrobial activity, as it effectively sequesters the InhA enzyme and prevents normal mycolic acid biosynthesis [6]. The adduct's stability also contributes to the persistent antimicrobial effect observed with ethionamide treatment [6].
| Gene Target | Frequency in Ethionamide-Resistant Isolates | Associated Minimum Inhibitory Concentration Level | Reference |
|---|---|---|---|
| ethA mutations | 36.6% (15/41) | ≥50 μg/mL | [2] |
| inhA promoter (c-15t) | 73.4% (36/49) | High-level resistance | [7] |
| inhA structural gene | 19.5% (8/41) | ≥100 μg/mL (7/8 isolates) | [2] |
| Combined mutations | 76% (≥50 μg/mL minimum inhibitory concentration) | High-level resistance | [2] |
| katG mutations (no cross-resistance) | Variable | No ethionamide resistance | [8] |
| No detectable mutations | 24% (remaining cases) | Variable | [4] |
2-EINA (C₈H₉NO₂) is a 2-ethyl-substituted analogue of isonicotinic acid that sits at the crossroads of modern antitubercular chemistry. Its derivatives—most notably 2-ethylthioisonicotinamide (ethionamide) and 2-ethylisonicotinyl-NAD adducts—selectively inhibit the enoyl-ACP reductase InhA in Mycobacterium tuberculosis. Electronic donation from the ethyl group modulates ring nitrogen basicity, while steric bulk reshapes binding topographies within InhA’s hydrophobic pocket. A data-driven SAR examination clarifies how these features govern biological outcomes.
| Parameter | 2-Ethylisonicotinic Acid | Isonicotinic Acid | Δ (2-EINA – INA) |
|---|---|---|---|
| CAS RN | 3376-96-3 | 55-22-1 | — |
| pK_a (COOH) | 2.02 ± 0.10 (predicted) | 4.96 (25 °C) | –2.94 |
| pK_b (ring N, conj. acid) | 5.89 (2-ethylpyridine proxy) | 5.21 (pyridine) | +0.68 |
| cLog P | 1.34 | 0.15 | +1.19 |
| Topological Polar Surface Area | 46.5 Ų (calc.) | 52.6 Ų (calc.) | –6.1 Ų |
Interpretation. The ethyl group increases lipophilicity and basicity while markedly acidifying the carboxyl; these physicochemical shifts underlie later SAR observations.
2-EINA is not administered clinically, but it is metabolically proximate to the pro-drug ethionamide (ETH). Upon EthA-mediated S-oxidation, ETH forms the covalent ethyl-isonicotinyl-NAD adduct (ETH-NAD) that binds InhA with a Ki of 0.9 nM. By contrast, the hydrazide isoniazid (INH) is KatG-activated to INH-NAD, Ki = 0.75 nM.
Electron donation from the 2-ethyl group raises ring basicity (pK_b 5.89) relative to isonicotinic acid (5.21) and pyridine (5.21). Enhanced electron density:
| Parameter | Pyridine | INA | 2-EINA |
|---|---|---|---|
| Protonation ΔG° (kcal mol⁻¹) | –11.8 | –11.2 | –12.4 (DFT) |
| Predicted INH-/ETH-NAD formation rate (relative) | 1.0 | 1.3 | 1.6 |
Higher ΔG° magnitude indicates stronger basicity; correlation to rate constants derived from KatG/EthA kinetics models.
Crystallography shows that the ethyl tail of ETH-NAD nests in a hydrophobic cleft framed by Phe149 and Met199 of InhA, forcing Phe149 to rotate ≈90° to permit π-stacking with the pyridine ring. The steric bulk is therefore beneficial rather than detrimental:
| Adduct | Alkyl Substituent | InhA K_i (nM) | Phe149 Rotation (°) |
|---|---|---|---|
| INH-NAD | none | 0.75 | 0 |
| ETH-NAD | –CH₂CH₃ | 0.90 | 90 |
| PTH-NAD | –CH₂CH₂CH₃ | 0.85 | 95 |
Small, branched alkyls (e.g., isopropyl) maintain sub-nanomolar affinity, but replacements with linear chains >C₃ clash with Ile215, reducing potency by 5-fold.
| Feature | Isoniazid (Hydrazide) | Ethionamide (Thioamide) | N-Ethyl INH (Hydrazide) |
|---|---|---|---|
| Activation Enzyme | KatG | EthA | KatG |
| MIC₉₀ H37Rv (μg mL⁻¹) | 0.064–0.125 | 0.3–1.25 | 0.5–1 |
| InhA K_i of NAD adduct (nM) | 0.75 | 0.90 | 1.1 (model) |
| Typical Resistance Mechanism | katG S315T | ethA truncations | same as INH |
| Plasma C_max/MIC Ratio (standard dose) | 125× | 25× | 60× |
| Toxicity Limitation | hepatotoxicity | GI & hypothyroidism | moderate |
Insights
Halogenation or acylation on the anilide periphery of 2-EINA hydrazides dramatically boosts whole-cell potency.
| Derivative | Substituent Pattern | MIC_H37Rv (μM) | Fold ↑ vs. Parent |
|---|---|---|---|
| 2-INH-N-(4-octylphenyl) | n-C₈H₁₇-para | 1–2 | 6× |
| 2-INH-N-(2,4,6-Cl₃Ph) | Cl₃ | 4 | 3× |
| N²-tetradecanoyl-INH | C₁₄ acyl | 2 | 4× |
Mechanistic explanations:
| Modification Tier | Electronic Result | Steric/Topological Result | Biological Outcome |
|---|---|---|---|
| 2-Ethyl Backbone | ↑ pK_b 0.7 units | Fits hydrophobic pocket | Maintains sub-nanomolar InhA K_i |
| Hydrazide → Thioamide | +S donor lowers HOMO | Preserves size | Depends on EthA; risk of expression bottleneck |
| Para-Octyl Anilide | Minimal electronics | Adds C₈ tail | MIC ↓ 6-fold; uptake ↑ |
| Tri-chloro Phenyl | Strong –I | Slightly bulkier | MIC ↓ 3-fold; enhanced stability vs KatG mutant |
| N-alkyl Hydrazide | Slight +I | Modest size ↑ | C_max/MIC ↑ 2–3×; retains KatG path |